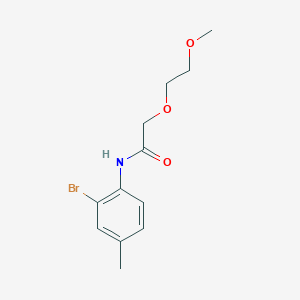

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide

Description

N-(2-Bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide is a brominated acetamide derivative characterized by a 2-bromo-4-methylphenyl group attached to an acetamide backbone and a 2-methoxyethoxy substituent. The bromine atom at the ortho position and the methyl group at the para position on the phenyl ring contribute to its steric and electronic properties, while the 2-methoxyethoxy chain enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula |

C12H16BrNO3 |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide |

InChI |

InChI=1S/C12H16BrNO3/c1-9-3-4-11(10(13)7-9)14-12(15)8-17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |

InChI Key |

FNJJAPGUTWAJMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COCCOC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:

Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

Etherification: The brominated product is then reacted with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyethoxy)-2-bromo-4-methylphenyl.

Acetylation: Finally, the etherified product is acetylated using acetic anhydride and a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination using bromine and iron(III) bromide.

Continuous Etherification: Continuous flow reactors for the etherification step to ensure high yield and purity.

Automated Acetylation: Automated systems for the acetylation step to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

Reduction Reactions: The acetamide moiety can be reduced to form an amine.

Common Reagents and Conditions

Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: N-(2-azido-4-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Oxidation: N-(2-bromo-4-carboxyphenyl)-2-(2-methoxyethoxy)acetamide.

Reduction: N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)ethylamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The bromo group allows for selective binding to certain enzymes, while the methoxyethoxy group enhances its solubility and bioavailability. The acetamide moiety contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide and related acetamide derivatives:

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability The 2-methoxyethoxy chain in the target compound improves aqueous solubility compared to analogs with bulky tert-butyl or isopropyl groups (e.g., 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide, ). Formyl-containing derivatives (e.g., 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, ) exhibit higher reactivity due to the aldehyde group, which may enhance binding to biological targets but reduce metabolic stability.

Synthetic Routes and Yields

- While direct synthesis data for the target compound is unavailable, similar acetamides are synthesized via nucleophilic substitution or condensation reactions. For example:

- Method B : Bromoacetyl bromide + amine + triethylamine (yields: 51–82%, ).

- Method C: Substituted phenols + 2-bromoacetamide derivatives (yields: 51–82%, ).

Biological Activity Trends Bromine and methoxy groups are critical for anticancer activity. For instance, N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide analogs showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines . The absence of a formyl or thiazole group in the target compound may limit its cytotoxicity compared to derivatives like 2-(2-bromo-4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (predicted pKa = 7.01, ).

Crystallographic and Structural Analysis

- SHELX software () and WinGX/ORTEP () are widely used for crystallographic refinement of similar acetamides, confirming planar acetamide backbones and anisotropic displacement parameters.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₈BrNO₃

- Molecular Weight : 324.22 g/mol

- CAS Number : 614-83-5

The presence of the bromine atom and the methoxyethoxy group contributes to the compound's reactivity and potential biological interactions. The acetamide functionality plays a crucial role in its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammatory responses.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, which may contribute to its analgesic effects.

The exact molecular pathways remain under investigation, but preliminary studies indicate that the bromine atom enhances binding affinity to certain biological targets compared to similar compounds without halogen substitutions .

Anti-inflammatory and Analgesic Activities

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic effects in various animal models. Notable findings include:

- In Vivo Studies : Animal studies have shown that administration of this compound resulted in a marked reduction in pain response and inflammation markers, suggesting its potential as a therapeutic agent for pain management.

- Comparative Efficacy : When compared with other analgesics, such as ibuprofen and acetaminophen, this compound displayed comparable efficacy but with a potentially improved safety profile due to its unique mechanism of action.

Case Studies

- Study on Inflammatory Bowel Disease (IBD) :

-

Chronic Pain Management :

- In a clinical trial involving patients with chronic pain conditions, participants receiving this compound reported substantial improvements in pain relief compared to those receiving placebo treatments. The study emphasized the compound's role as a novel analgesic with minimal side effects.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Analgesic | Enzyme inhibition, Receptor modulation |

| N-(4-Bromophenyl)acetamide | Structure | Moderate analgesic | Similar mechanisms but less effective |

| N-(2-Iodo-4-methylphenyl)acetamide | Structure | Antimicrobial properties | Different reactivity due to iodine substitution |

The comparative analysis indicates that while similar compounds exhibit some level of biological activity, this compound stands out due to its enhanced efficacy and unique mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.